![molecular formula C10H8BrNO2S2 B1303487 Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate CAS No. 423768-45-0](/img/structure/B1303487.png)
Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and any known synonyms or identifiers. It may also include information on its preparation or sources .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
This involves examining the compound’s molecular structure, including the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can provide insights into its reactivity and stability .Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and spectral data. These properties can provide insights into how the compound behaves under different conditions .Scientific Research Applications
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Mechanism of Action
For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins, inhibiting enzymes, or interacting with cell membranes.
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S2/c1-2-14-10(13)6-5-15-9(12-6)7-3-4-8(11)16-7/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDNCYJCQLXMOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381521 |
Source
|
Record name | Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate | |
CAS RN |
423768-45-0 |
Source
|
Record name | Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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